Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-
Brand Name: Vulcanchem
CAS No.: 144068-31-5
VCID: VC16826931
InChI: InChI=1S/C17H22ClNO/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14/h3-6,13-14H,1-2,7-12H2
SMILES:
Molecular Formula: C17H22ClNO
Molecular Weight: 291.8 g/mol

Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-

CAS No.: 144068-31-5

Cat. No.: VC16826931

Molecular Formula: C17H22ClNO

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- - 144068-31-5

Specification

CAS No. 144068-31-5
Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)piperidin-4-yl]ethanone
Standard InChI InChI=1S/C17H22ClNO/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14/h3-6,13-14H,1-2,7-12H2
Standard InChI Key LJRYGMQGFOOAQO-UHFFFAOYSA-N
Canonical SMILES C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position with a cyclopropylmethyl group.

  • Cyclopropylmethyl Group: A three-membered cyclopropane ring attached to the piperidine nitrogen, conferring conformational rigidity.

  • 4-Chlorophenyl Ethanone: An acetyl group bonded to a para-chlorinated benzene ring, providing hydrophobic and electron-withdrawing characteristics.

This unique arrangement enables selective interactions with biological targets, particularly proteins involved in cell cycle regulation .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H22ClNO\text{C}_{17}\text{H}_{22}\text{ClNO}
Molecular Weight291.8 g/mol
CAS Registry Number144068-31-5
XLogP3-AA (Predicted)3.7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthesis and Optimization

Primary Synthetic Route

The synthesis of this compound involves a multi-step process starting with α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone. Key steps include:

  • Nucleophilic Addition: The phosphonate reacts with the ketone under mild conditions (0–40°C) to form a β-keto phosphonate intermediate.

  • Hydrolysis: Acidic hydrolysis (HCl) cleaves the phosphonate group, yielding the target ethanone derivative.

Table 2: Reaction Conditions and Yields

StepTemperature (°C)Time (Hours)CatalystYield (%)
Nucleophilic Addition0–402–8None65–75
Hydrolysis251HCl>90

Mechanism of Action: Targeting the MDM2-p53 Pathway

Interaction with MDM2

The compound acts as a small-molecule inhibitor of MDM2, a negative regulator of the tumor suppressor protein p53. By binding to MDM2’s hydrophobic cleft, it disrupts the MDM2-p53 interaction, stabilizing p53 and activating its transcriptional targets.

Apoptotic Effects

In vitro studies demonstrate that MDM2 inhibition leads to:

  • Upregulation of pro-apoptotic proteins (e.g., Bax, Puma).

  • Downregulation of anti-apoptotic Bcl-2 family members.

  • Cell cycle arrest at the G1/S checkpoint in p53-wild-type cancer cells.

Preclinical Research Findings

In Vitro Potency

Screening against diverse cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast) revealed IC50 values in the low micromolar range (1.2–3.8 μM), with enhanced efficacy in p53-proficient models.

Table 3: Antiproliferative Activity in Cancer Cell Lines

Cell LineTissue Originp53 StatusIC50 (μM)
HCT-116ColorectalWild-type1.2
MCF-7BreastWild-type1.8
PC-3ProstateNull>10

Selectivity Profile

The compound exhibits >10-fold selectivity for cancer cells over non-transformed fibroblasts (IC50 > 30 μM), minimizing off-target toxicity.

Analytical Characterization

Structural Elucidation

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.35 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 3.15–3.05 (m, 2H, piperidine-H), 2.85–2.70 (m, 1H, cyclopropane-CH), 1.95–1.60 (m, 6H, piperidine-CH2_2).

  • Mass Spectrometry: ESI-MS m/z 292.1 [M+H]+^+, consistent with the molecular formula.

Therapeutic Applications and Future Directions

Oncology

The compound’s MDM2 inhibitory activity positions it as a candidate for:

  • Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) in p53-wild-type tumors.

  • Liquid Tumors: Potential efficacy in acute myeloid leukemia (AML) models with TP53 mutations.

Challenges and Optimization

  • Bioavailability: Structural modifications (e.g., PEGylation) may improve solubility and pharmacokinetics.

  • Resistance Mechanisms: Studies to address MDM2 overexpression or p53 mutations are warranted.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator